4-(2-Furyl)-2-hydrazino-1,3-thiazole
Overview
Description
4-(2-Furyl)-2-hydrazino-1,3-thiazole is a heterocyclic compound that contains both a furan ring and a thiazole ring
Scientific Research Applications
4-(2-Furyl)-2-hydrazino-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Future Directions
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Mode of Action
The thiazole ring, a key component of the compound, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Biochemical Pathways
It is known that molecules containing a thiazole ring can activate or stop the biochemical pathways
Result of Action
It is known that compounds containing a thiazole ring can have unpredictable effects when they enter physiological systems . They can potentially activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Preparation Methods
The synthesis of 4-(2-Furyl)-2-hydrazino-1,3-thiazole typically involves the reaction of 2-furyl hydrazine with a thioamide under specific conditions. One common method includes the use of a base catalyst to facilitate the cyclization reaction, forming the thiazole ring. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield and purity.
Chemical Reactions Analysis
4-(2-Furyl)-2-hydrazino-1,3-thiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the furan and thiazole rings.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar compounds to 4-(2-Furyl)-2-hydrazino-1,3-thiazole include other furan and thiazole derivatives. These compounds share some chemical properties but differ in their specific reactivity and applications. For example, 2-furyl hydrazine and thioamide derivatives are similar in structure but may have different biological activities and industrial uses. The uniqueness of this compound lies in its specific combination of furan and thiazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(furan-2-yl)-1,3-thiazol-2-yl]hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c8-10-7-9-5(4-12-7)6-2-1-3-11-6/h1-4H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVBUBDKTCFMMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.